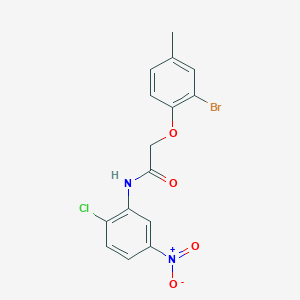![molecular formula C14H18N4O B6033573 N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N'-phenylurea](/img/structure/B6033573.png)
N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N'-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N'-phenylurea, also known as EPM-2403, is a small molecule inhibitor that has shown potential in the treatment of cancer. This compound was first synthesized in 2014 and has since been the subject of numerous scientific studies.
Mécanisme D'action
N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N'-phenylurea inhibits the activity of the protein kinase CK2, which is involved in the regulation of numerous cellular processes, including cell proliferation and survival. Inhibition of CK2 by N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N'-phenylurea leads to the activation of the tumor suppressor protein p53, which induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N'-phenylurea inhibits the growth of a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. In addition, N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N'-phenylurea has been shown to enhance the efficacy of other anticancer agents, such as paclitaxel and cisplatin. N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N'-phenylurea has also been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N'-phenylurea is its specificity for CK2, which reduces the risk of off-target effects. In addition, N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N'-phenylurea has been shown to have low toxicity in animal models. However, one limitation of N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N'-phenylurea is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N'-phenylurea. One area of interest is the development of more soluble analogs of N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N'-phenylurea that can be administered more easily in vivo. Another area of interest is the investigation of the potential of N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N'-phenylurea in combination with other anticancer agents. Finally, further studies are needed to determine the long-term safety and efficacy of N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N'-phenylurea in animal models and in humans.
Méthodes De Synthèse
The synthesis of N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N'-phenylurea involves a multi-step process that begins with the reaction of 1-ethyl-5-methyl-1H-pyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with N-phenylurea in the presence of a base to form N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N'-phenylurea.
Applications De Recherche Scientifique
N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N'-phenylurea has been the subject of numerous scientific studies due to its potential as an anticancer agent. Studies have shown that N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N'-phenylurea inhibits the growth of cancer cells in vitro and in vivo. In addition, N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N'-phenylurea has been shown to enhance the efficacy of other anticancer agents, such as paclitaxel and cisplatin.
Propriétés
IUPAC Name |
1-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-3-18-11(2)12(10-16-18)9-15-14(19)17-13-7-5-4-6-8-13/h4-8,10H,3,9H2,1-2H3,(H2,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHPNXAPEUNLKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)CNC(=O)NC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanone](/img/structure/B6033499.png)
![1-(2-fluorobenzyl)-N-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinamine](/img/structure/B6033505.png)
![N-(4-fluorophenyl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B6033510.png)
![N-(4-fluorophenyl)-1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)carbonyl]-3-piperidinamine](/img/structure/B6033513.png)
![1-(2,3-dimethoxyphenyl)-2-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6033520.png)
![2-{2-[(3,5-di-tert-butyl-4-fluorophenyl)sulfonyl]ethyl}pyridine](/img/structure/B6033531.png)

![2-{4-[(4-{[3-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-1,3-oxazol-2-yl)methyl]-1-piperazinyl}pyrimidine](/img/structure/B6033551.png)
![1-(3-chlorophenyl)-4-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]piperazine](/img/structure/B6033552.png)
![1-(2-fluorophenyl)-N-[2-(1-piperidinyl)ethyl]-2-propanamine](/img/structure/B6033557.png)
![5-[1-(2-methyl-3-furoyl)-2-pyrrolidinyl]-N-(4-methylphenyl)-2-thiophenecarboxamide](/img/structure/B6033559.png)
![6-fluoro-3-[2-(2-hydroxyethoxy)ethyl]quinazolin-4(3H)-one](/img/structure/B6033567.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-(1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)propanamide](/img/structure/B6033575.png)
![2-[(3-chloro-4-methylphenyl)amino]-5-(4-hydroxy-3-nitrobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6033581.png)